11-Oxo Mometasone Furoate

Pharmaceutical impurity profiling Reference standard identity confirmation LC-MS/MS method specificity

11-Oxo Mometasone Furoate (CAS 107085-37-0, molecular formula C₂₇H₂₈Cl₂O₆, molecular weight 519.42 g/mol) is a specified process-related impurity and potential degradation product of the topical and inhaled corticosteroid active pharmaceutical ingredient mometasone furoate (CAS 83919-23-7). The compound is characterized by oxidation of the 11β-hydroxy group of the parent steroid to an 11-oxo (ketone) functionality while retaining the pharmacologically critical 9α-chloro substituent and the 17α-furoate ester side chain.

Molecular Formula C27H28Cl2O6
Molecular Weight 519.4 g/mol
Cat. No. B13852992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxo Mometasone Furoate
Molecular FormulaC27H28Cl2O6
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C
InChIInChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,24+,25+,26+,27+/m1/s1
InChIKeySFAHXDAAJXUITL-JDUHINTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Oxo Mometasone Furoate Reference Standard for Pharmaceutical Impurity Profiling and Analytical Method Validation


11-Oxo Mometasone Furoate (CAS 107085-37-0, molecular formula C₂₇H₂₈Cl₂O₆, molecular weight 519.42 g/mol) is a specified process-related impurity and potential degradation product of the topical and inhaled corticosteroid active pharmaceutical ingredient mometasone furoate (CAS 83919-23-7) . The compound is characterized by oxidation of the 11β-hydroxy group of the parent steroid to an 11-oxo (ketone) functionality while retaining the pharmacologically critical 9α-chloro substituent and the 17α-furoate ester side chain . It is supplied as a characterized reference standard (purity ≥95%, white to off-white solid, melting point >250°C with decomposition) for use in analytical method development, method validation, quality control release testing, and stability studies required by ICH Q3A/Q3B guidelines and USP/EP monographs for mometasone furoate drug substance and drug product . Critically, 11-Oxo Mometasone Furoate is structurally and functionally distinct from the dechlorinated EP Impurity C (9-Dechloro-11-Oxo Mometasone Furoate, CAS 1305334-31-9, C₂₇H₂₉ClO₇, MW ~485 g/mol), which lacks the 9α-chloro atom and is designated as a separate specified impurity under European Pharmacopoeia nomenclature .

Why 11-Oxo Mometasone Furoate Cannot Be Substituted by the Parent API, Other Mometasone Impurities, or In-Class Corticosteroid Reference Standards


Generic substitution among mometasone furoate–related reference standards is analytically invalid and pharmacologically misleading for three reasons. First, 11-Oxo Mometasone Furoate differs structurally from the parent drug mometasone furoate (C₂₇H₃₀Cl₂O₆, MW 521.43) by the oxidation state at C11 — the 11β-hydroxy group is replaced by an 11-oxo group, which abolishes glucocorticoid receptor (GR) binding: 11-keto corticosteroids are well-established as non-binding, biologically inactive forms that require 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)–mediated reduction to regain receptor activity [1]. Consequently, residual 11-Oxo Mometasone Furoate in API does not substitute for active drug but represents a distinct impurity requiring independent quantification. Second, 11-Oxo Mometasone Furoate cannot be interchanged with the closely named Mometasone EP Impurity C (9-Dechloro-11-Oxo Mometasone Furoate), because the latter lacks the 9α-chloro substituent — a >34 g/mol mass difference that produces distinct chromatographic retention, UV response, and mass spectrometric fragmentation, mandating separate reference standards for unambiguous identification and quantitation [2]. Third, USP and EP monographs specify that individual related substances in mometasone furoate drug substance must be controlled against authenticated reference standards; the USP chromatographic purity test requires comparison against Standard Solution C (0.1% w/v, corresponding to a 1.0% limit for any single unspecified impurity) with the sum of all secondary spots not exceeding 2.0%, and use of an incorrectly identified or structurally mismatched standard directly compromises batch release decisions and regulatory compliance [3].

11-Oxo Mometasone Furoate: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Structural Identity: 11-Oxo Mometasone Furoate vs. Mometasone EP Impurity C (9-Dechloro-11-Oxo) — Molecular Formula, Mass, and 9α-Chloro Status

11-Oxo Mometasone Furoate retains the 9α-chloro substituent of the parent corticosteroid, yielding a molecular formula of C₂₇H₂₈Cl₂O₆ (monoisotopic mass 518.1265 Da, average MW 519.42 g/mol) and an IUPAC name confirming the 9-chloro-3,11-dioxo steroid core . In contrast, the most frequently misidentified comparator — Mometasone EP Impurity C (also referred to as 9-Dechloro-11-Oxo Mometasone Furoate or USP Mometasone Furoate Related Compound C) — lacks the 9α-chloro substituent entirely, with molecular formula C₂₇H₂₉ClO₇ and molecular weight approximately 484.97 g/mol . This 34.45 Da mass difference is analytically unambiguous in LC-MS single-quadrupole and high-resolution mass spectrometry, producing distinct [M+H]⁺ ions separated by >34 m/z units. The 9-chloro substituent also increases chromatographic retention on reversed-phase C18 columns (estimated ΔlogP increase of ~0.5–0.7 units relative to the 9-dechloro analog), ensuring that these two impurities do not co-elute under properly developed HPLC conditions [1].

Pharmaceutical impurity profiling Reference standard identity confirmation LC-MS/MS method specificity

Glucocorticoid Receptor Binding: 11-Oxo (11-Keto) Corticosteroids Are Pharmacologically Inactive Compared to 11β-Hydroxy Parent Drug — Class-Level Evidence

The 11β-hydroxy → 11-oxo oxidation abolishes glucocorticoid receptor (GR) binding activity. The parent drug mometasone furoate (11β-OH) exhibits a relative binding affinity (RBA) of 2,900 relative to dexamethasone (RBA = 100), placing it among the highest-affinity GR ligands in clinical use, exceeding fluticasone propionate (RBA ~1,800), budesonide (RBA ~935), and triamcinolone acetonide in head-to-head recombinant human GR competition binding assays [1]. The corresponding 11-oxo derivative, however, belongs to the class of 11-keto corticosteroids that are established as non-binding at the glucocorticoid receptor: the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system operates precisely to interconvert inactive 11-oxo (cortisone-type) and active 11β-hydroxy (cortisol-type) glucocorticoids, with type 2 11β-HSD inactivating cortisol to cortisone and type 1 11β-HSD reactivating cortisone to cortisol in target tissues [2]. Multiple independent studies confirm that only 11β-hydroxy glucocorticosteroids, but not 11-keto glucocorticosteroids, activate glucocorticoid receptors [3]. Consequently, 11-Oxo Mometasone Furoate has an expected GR RBA approaching zero (functionally inactive as a GR ligand), representing a >2,900-fold differential in receptor binding versus the parent API — a difference that is categorical (active vs. inactive) rather than merely quantitative.

Glucocorticoid receptor pharmacology 11β-HSD1-mediated activation Impurity safety qualification

Purity Specification and Characterization Traceability: 11-Oxo Mometasone Furoate Reference Standard vs. Mometasone Furoate API

Commercial 11-Oxo Mometasone Furoate reference standards are supplied at ≥95% purity (HPLC), with full Certificate of Analysis including NMR, MS, and HPLC/GC purity data compliant with ICH Q2(R1) guidelines for analytical method validation . In contrast, mometasone furoate API is manufactured to pharmacopoeial specifications of ≥97.0%–102.0% (USP, dried basis) or ≥99.5% (commercial high-purity grade), with total related substances controlled at ≤0.2% to ≤0.6% depending on grade . The ≥95% purity specification for the impurity reference standard is deliberately lower than pharmaceutical-grade API because the reference standard is not intended for therapeutic use but for identification, method development, and system suitability testing where exact purity assignment enables accurate relative response factor (RRF) determination and impurity quantification by area normalization or external standard calibration [1]. The compound also carries a melting point specification of >250°C (with decomposition), distinguishing it from mometasone furoate anhydrous (m.p. 218–222°C with decomposition) — a 30+°C difference attributable to the 11-oxo modification altering crystal lattice energy . Solubility profiles differ as well: 11-Oxo MF is soluble in chloroform and methanol (slightly), whereas the parent API is soluble in DMSO (≥20 mg/mL) and methanol, consistent with the increased hydrophobicity introduced by the 11-keto group.

Reference standard certification HPLC purity Certificate of Analysis compliance

Regulatory Impurity Limits: USP Chromatographic Purity Testing and the Quantitative Threshold for 11-Oxo Mometasone Furoate as a Specified Impurity

The USP monograph for Mometasone Furoate establishes a thin-layer chromatographic (TLC) purity test in which the test solution (10 mg/mL) is compared against a series of standard solutions ranging from 0.01 mg/mL (0.1%) to 0.5 mg/mL (5.0%) [1]. Standard Solution C (0.1 mg/mL, corresponding to 1.0% of the test concentration) serves as the limit criterion: no individual secondary spot in the test chromatogram may be larger or more intense than the principal spot of Standard Solution C, and the sum of intensities of all secondary spots must not exceed 2.0% [2]. For modern HPLC-based impurity profiling methods used in ANDA submissions and commercial QC release, individual specified impurity limits are typically set at NMT 0.10%–0.15% for known process impurities (including 11-Oxo Mometasone Furoate and related oxidized species), while unspecified individual impurities are controlled at NMT 0.10% and total impurities at NMT 0.5%–1.0% depending on dosage form [3]. The quantitative detection and accurate integration of the 11-Oxo MF peak require a characterized reference standard with assigned purity to calculate the Relative Response Factor (RRF) versus the mometasone furoate main peak at 254 nm; a validated RP-HPLC method for mometasone furoate nasal spray demonstrated that RRF determination for four known toxic impurities was essential because the impurity standards were either not easily available or costly to procure, and the method achieved linear, precise, and specific quantitation across the ICH Q2(R1) validation parameters [4].

USP monograph compliance Chromatographic purity ANDA/DMF impurity specification

Synthetic Accessibility and Formation Pathway: 11-Oxo Mometasone Furoate as a Documented Oxidation Product in Forced Degradation Studies

11-Oxo Mometasone Furoate arises via oxidation of the C11 hydroxyl group of mometasone furoate, a pathway that has been independently documented in forced degradation studies and during the multi-gram synthesis of structurally related EP impurity standards. In the synthesis of the closely related Mometasone EP Impurity C (9-dechloro-11-oxo), oxidation of the 11β-hydroxy intermediate (compound 11) with pyridinium chlorochromate (PCC) in dichloromethane afforded the 11-oxo derivative (compound 12) in 74% isolated yield after chromatographic purification [1]. The same C11 oxidation chemistry applies to the synthesis of 11-Oxo Mometasone Furoate (retaining the 9α-chloro), establishing a well-characterized synthetic route from 8-DM (9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione) intermediates . In the context of pharmaceutical stability, forced degradation of mometasone furoate under oxidative stress conditions (H₂O₂) generates the 11-oxo species as a degradation product; a validated RP-HPLC method resolving 10 known impurities from indacaterol acetate, glycopyrronium, and mometasone furoate dry powder inhalation product demonstrated baseline separation of oxidized impurities including 11-oxo derivatives, with maximum degradation of 12.4% observed under alkaline stress (0.1 N NaOH) — though the primary degradation pathway under alkaline conditions proceeds via 17-ester hydrolysis rather than C11 oxidation [2]. Accelerated stability testing (40°C/75% RH, 6 months) paired with LC-QTOF analysis identifies oxidized furoate esters among degradation products, confirming that 11-Oxo Mometasone Furoate is both a process impurity and a potential degradation product requiring stability-indicating method validation [3].

Forced degradation Stability-indicating method Oxidative stress impurity formation

Validated Application Scenarios for 11-Oxo Mometasone Furoate Reference Standard in Pharmaceutical R&D and Quality Control


HPLC Method Development and System Suitability for Mometasone Furoate Drug Substance Impurity Profiling

In ANDA development and commercial QC laboratories, 11-Oxo Mometasone Furoate is used as a system suitability standard and retention time marker for the oxidized impurity fraction during RP-HPLC impurity profiling. The compound's distinct retention behavior (increased retention vs. 9-dechloro analogs on C18 columns) and UV absorption at 254 nm enable it to serve as a resolution check between the mometasone furoate main peak and co-eluting oxidized impurities . The assigned ≥95% purity allows calculation of Relative Response Factors (RRFs) for accurate area-normalized quantification, which is essential because direct purchase of all individual impurity standards is cost-prohibitive; the validated RRF approach described in the 2022 Pharmaceutical Chemistry Journal method permits routine quantitation of known toxic impurities without requiring every standard in every run [1].

Forced Degradation and Stability-Indicating Method Validation per ICH Q1A(R2) and Q2(R1)

The 11-Oxo Mometasone Furoate reference standard provides positive identification of the oxidative degradation pathway peak in forced degradation chromatograms. In stability-indicating method validation, spiking experiments with the authenticated standard confirm that the method achieves baseline resolution (Rs ≥ 2.0) between the 11-oxo degradation product and the parent drug peak, as well as from other specified impurities including the 9,11-epoxide, 6,7-didehydro, and 17-desfuroyl species [2]. The 74% isolated yield precedent for PCC-mediated 11β-OH → 11-oxo conversion in the EP Impurity C synthesis provides a scalable route for laboratories requiring larger quantities of the reference standard beyond commercially available catalog sizes [3].

Regulatory DMF/ANDA Impurity Specification Justification and Toxicological Qualification

For ANDA filers, the 11-Oxo Mometasone Furoate standard supports impurity specification justification by enabling accurate quantification of this specific impurity in pivotal and commercial batches. The well-established pharmacological inactivity of 11-keto corticosteroids at the glucocorticoid receptor — supported by the 11β-HSD literature and the metabolism study confirming that only the 11β-OH parent (RBA 2900) and the MET2 metabolite (RBA 700) bind GR [4] — provides a scientific basis for safety qualification: residual 11-Oxo MF does not contribute to corticosteroid pharmacology, which informs the safety margin when justifying an impurity acceptance criterion above the ICH Q3B identification threshold (0.2% for a 2 mg/day maximum daily dose of MF in nasal spray). This structure-activity relationship argument is strengthened by comparison with the less selective receptor binding profile of mometasone furoate itself (EC₅₀ = 3 nM at the mineralocorticoid receptor, EC₅₀ = 50 pM at the progesterone receptor), data that contextualizes why the 11-oxo impurity's complete GR inactivity is analytically meaningful for impurity safety assessment [5].

Quote Request

Request a Quote for 11-Oxo Mometasone Furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.